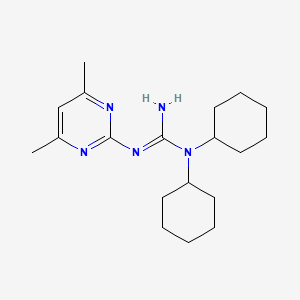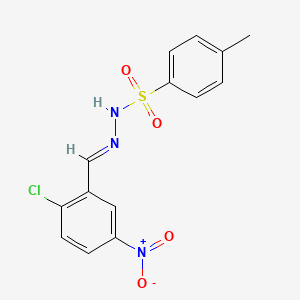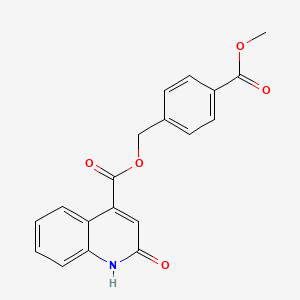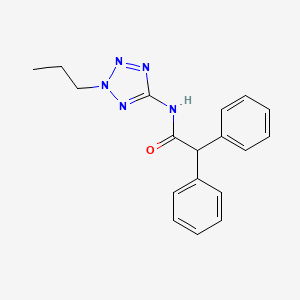![molecular formula C18H16N2O3 B5721542 2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)
2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione is a synthetic compound that has been widely used in scientific research. This compound is commonly referred to as MMPI or Ro 31-7453. MMPI has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of MMPI is not fully understood. However, it has been proposed that MMPI exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing its activity. MMPI has also been found to interact with various signaling pathways in cells, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
MMPI has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases, phosphodiesterases, and cyclooxygenases. MMPI has also been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, MMPI has been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
MMPI has several advantages as a tool for scientific research. It exhibits potent inhibitory effects on various enzymes, making it a valuable tool for studying various biological processes. MMPI also exhibits anti-inflammatory, anti-tumor, and anti-viral activities, making it a potential therapeutic agent. However, MMPI has limitations as well. It is a synthetic compound and may not accurately represent the activity of natural compounds. Additionally, the mechanism of action of MMPI is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of MMPI in scientific research. One potential area of research is the development of MMPI derivatives with improved activity and selectivity. Another area of research is the use of MMPI as a potential therapeutic agent for various diseases, including cancer and viral infections. Additionally, MMPI could be used as a tool to study various signaling pathways in cells and their role in disease.
Synthesemethoden
MMPI can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with methylamine to form the corresponding imine. This imine is then reacted with malononitrile to form the final product, MMPI.
Wissenschaftliche Forschungsanwendungen
MMPI has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit potent inhibitory effects on various enzymes, including protein kinases, phosphodiesterases, and cyclooxygenases. MMPI has also been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities.
Eigenschaften
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-4-(methyliminomethyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-19-11-16-14-5-3-4-6-15(14)17(21)20(18(16)22)12-7-9-13(23-2)10-8-12/h3-11,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTUWSALWNKDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=C(N(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)


![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)
![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)




![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)
